1,2-Dianilinoethane

Description

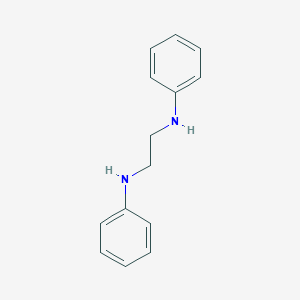

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUUUQMKVOUUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059739 | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-61-8 | |

| Record name | N,N′-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dianilinoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dianilinoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIANILINOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK7AM35L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Vicinal Diamines in Advanced Synthesis and Material Science

Vicinal diamines, or 1,2-diamines, are a class of organic compounds characterized by two amino groups attached to adjacent carbon atoms. This structural motif is of immense importance in both advanced synthesis and material science. nih.govwikipedia.org They are considered high-value building blocks due to their prevalence in biologically active molecules, including many pharmaceuticals and natural products. nih.govacs.orgmdpi.com

In the realm of advanced synthesis, vicinal diamines are most celebrated for their role as chiral ligands and auxiliaries in asymmetric catalysis. nih.govsigmaaldrich.com When complexed with transition metals, chiral vicinal diamines create a specific three-dimensional environment that can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. scbt.comlookchem.com This is crucial for producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. lookchem.com Beyond catalysis, these diamines serve as versatile precursors for synthesizing other valuable molecules, such as chiral heterocyclic rings. sigmaaldrich.com The development of efficient methods to synthesize vicinal diamines, especially unsymmetrically substituted ones, is an active area of research, with techniques like rhodium-catalyzed hydroamination offering atom-economical routes. nih.govacs.org

In material science, vicinal diamines function as essential monomers for the production of high-performance polymers like polyamides and polyureas. wikipedia.org Their ability to form stable coordination complexes with various metal ions also makes them suitable for creating metal-organic frameworks (MOFs). These materials possess unique properties for applications such as gas adsorption, separation, and catalysis. The structural rigidity and defined stereochemistry of vicinal diamines allow for the precise construction of polymeric and supramolecular architectures with tailored properties.

Historical Development of N,n Diphenylethylenediamine Research Trajectories

The research trajectory of N,N'-Diphenylethylenediamine (DPEN) has evolved from its initial synthesis to its establishment as a privileged ligand in asymmetric catalysis. Early synthetic methods involved the reductive amination of benzil (B1666583). wikipedia.org Other approaches, such as pinacol-type couplings of imines and N-methylation of the primary diamine, have also been reported, with some methods being particularly suitable for large-scale preparation due to the use of inexpensive starting materials and the avoidance of tedious purification steps. orgsyn.org

A pivotal moment in the history of DPEN research was its application in asymmetric hydrogenation by Ryōji Noyori, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001. wikipedia.org Noyori and his team developed ruthenium catalysts incorporating a tosylated derivative of DPEN (TsDPEN). These catalysts, such as (cymene)Ru(S,S-TsDPEN), demonstrated remarkable efficiency and enantioselectivity in the transfer hydrogenation of ketones and aldehydes, producing chiral alcohols with high purity. wikipedia.org This breakthrough highlighted the profound effect of the DPEN ligand's bifunctional nature, where both the metal center and the ligand's amine groups participate in the catalytic cycle.

This seminal work sparked extensive research into modifying the DPEN scaffold to fine-tune its steric and electronic properties for various other asymmetric transformations. acs.org Researchers have since developed a wide array of DPEN-derived organocatalysts and metal complexes, applying them to reactions like Michael additions, Diels-Alder reactions, and Henry reactions, consistently achieving high levels of stereocontrol. mdpi.comhep.com.cn The ongoing development focuses on creating more robust, efficient, and versatile catalysts based on the foundational DPEN motif.

Isomeric and Stereochemical Considerations in N,n Diphenylethylenediamine Derivatives

Established Synthetic Pathways for N,N'-Diphenylethylenediamine

The synthesis of N,N'-Diphenylethylenediamine can be achieved through several established routes, with nucleophilic substitution being a cornerstone approach. The efficiency of these pathways is highly dependent on the optimization of reaction parameters to maximize yield and ensure high purity of the final product.

Nucleophilic Substitution Approaches to N,N'-Diphenylethylenediamine Synthesis

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the synthesis of N,N'-disubstituted ethylenediamines. nih.gov In the context of N,N'-Diphenylethylenediamine, this typically involves the reaction of an ethylenediamine (B42938) backbone with a phenyl-containing electrophile or, conversely, the reaction of aniline (B41778) or its derivatives with a 1,2-dielectrophilic ethane (B1197151) species. A common method involves the reductive amination of benzil, which produces 1,2-diphenylethylenediamine. wikipedia.org Subsequent N-phenylation can then be carried out, though direct diarylation can be challenging.

Another conceptual approach is the N-methylation of a primary diamine to produce N,N'-dimethyl-1,2-diphenylethylenediamine, which follows a nucleophilic substitution mechanism. orgsyn.org Similarly, the synthesis of N-phenylbenzamides through the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea highlights the utility of nucleophilic substitution in forming N-aryl compounds. unair.ac.id These reactions generally proceed under basic conditions to deprotonate the amine nitrogen, thereby increasing its nucleophilicity. unair.ac.id

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of N,N'-Diphenylethylenediamine and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst. For instance, in reactions involving palladium-catalyzed transfer hydrogenation utilizing related diamine ligands, the solvent and base have been shown to significantly influence the reaction's efficiency. researchgate.net

A systematic study on the optimization of a transfer hydrogenation reaction of acetophenone (B1666503) using a palladium complex illustrates the impact of various parameters. The choice of solvent and base were found to be crucial for achieving high conversion rates.

Table 1: Optimization of Reaction Conditions for a Catalyzed Reaction

| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | Water | K2CO3 | 80 | Low |

| 2 | 2-Propanol | K2CO3 | 80 | - |

| 3 | 2-Propanol | Cs2CO3 | 80 | - |

| 4 | 2-Propanol | NaH | 80 | - |

| 5 | 2-Propanol | (CH3)3COK | 80 | - |

| 6 | 2-Propanol | (CH3)3COK | 80 | 93 |

| 9 | 2-Propanol | (CH3)3COK | 100 | - |

This table is illustrative of a typical optimization process for a reaction catalyzed by a complex derived from a diamine ligand. Data adapted from a study on transfer hydrogenation. researchgate.net

The results indicate that a combination of 2-propanol as the solvent and potassium tert-butoxide as the base at an elevated temperature of 100 °C provides the optimal conditions for high conversion. researchgate.net Similar optimization strategies are essential for the industrial-scale production of N,N'-Diphenylethylenediamine to ensure economic viability and product quality.

Enantioselective Synthesis of Chiral N,N'-Diphenylethylenediamine Isomers

The chiral isomers of N,N'-Diphenylethylenediamine, particularly the (1R,2R) and (1S,2S) enantiomers, are highly valuable as ligands in asymmetric catalysis. wikipedia.orglookchem.com Their synthesis in enantiomerically pure form is a key focus of synthetic efforts.

Preparation of (1R,2R)- and (1S,2S)-N,N'-Diphenylethylenediamine

A well-established method for obtaining the enantiopure isomers of 1,2-diphenylethylenediamine (a precursor to N,N'-diphenylethylenediamine) involves the resolution of the racemic mixture. wikipedia.org The synthesis begins with the reductive amination of benzil to produce a mixture of the chiral (racemic) and meso diastereomers of 1,2-diphenylethylenediamine. wikipedia.org

The chiral diastereomer can then be separated and resolved into its (1R,2R) and (1S,2S) enantiomers using a chiral resolving agent, most commonly tartaric acid. wikipedia.orgorgsyn.org For example, the use of L-(+)-tartaric acid allows for the selective crystallization of the diastereomeric salt of one enantiomer, which can then be isolated and treated with a base to liberate the free enantiopure diamine. orgsyn.org The other enantiomer can be recovered from the mother liquor. The (1R,2R) enantiomer in methanol (B129727) exhibits a specific rotation of [α]D23 +106±1°. wikipedia.org

Derivatization Strategies for Functionalized N,N'-Diphenylethylenediamine Compounds

The functionalization of N,N'-Diphenylethylenediamine through various derivatization strategies allows for the fine-tuning of its steric and electronic properties, leading to a wide array of ligands and chiral auxiliaries with tailored reactivity and selectivity.

A prominent derivatization is N-tosylation, which yields N-tosylated diphenylethylenediamine (TsDPEN). wikipedia.org This derivative is a precursor to highly effective catalysts for asymmetric transfer hydrogenation reactions. wikipedia.org For instance, the (cymene)Ru(S,S-TsDPEN) complex is a well-known catalyst for the asymmetric hydrogenation of ketones. wikipedia.org

Another common derivatization is N-methylation, which produces N,N'-dimethyl-1,2-diphenylethylenediamine. orgsyn.org This modification alters the coordination properties of the diamine while retaining its chirality.

Other derivatization strategies include:

Sulfonation: The introduction of sulfonate groups, for example, in 1,3,5-triisopropylbenzenesulfonated DPEN, has been shown to enhance catalytic activity in certain asymmetric reactions.

Transient Protection: Derivatives of N,N'-diphenylethylenediamine can be used for the transient protection of functional groups, such as aldehydes, during multi-step syntheses. nih.gov

Acylation and Alkylation: The amine functionalities can undergo acylation and alkylation to introduce a variety of substituents, further diversifying the range of available chiral ligands. acs.org

These derivatization strategies significantly expand the utility of the N,N'-Diphenylethylenediamine scaffold, enabling its application in a broad spectrum of chemical transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N'-Diphenylethylenediamine |

| (1R,2R)-N,N'-Diphenylethylenediamine |

| (1S,2S)-N,N'-Diphenylethylenediamine |

| N,N'-dimethyl-1,2-diphenylethylenediamine |

| 1,2-diphenylethylenediamine |

| N-tosylated diphenylethylenediamine (TsDPEN) |

| 1,3,5-triisopropylbenzenesulfonated DPEN |

| Acetophenone |

| Aniline |

| Benzil |

| Potassium tert-butoxide |

Synthesis of N-Methyl and N-Benzyl Substituted N,N'-Diphenylethylenediamine Precursors

The synthesis of N-methyl and N-benzyl substituted N,N'-diphenylethylenediamine precursors can be achieved through several established routes, often tailored to achieve specific stereochemistries and substitution patterns.

One common approach for the synthesis of N,N'-dimethyl-1,2-diphenylethylenediamine involves the N-methylation of the primary diamine, 1,2-diphenylethylenediamine. orgsyn.org Alternatively, pinacol-type coupling reactions of imines serve as a powerful method. orgsyn.org For example, N-methylbenzimine, formed from the reaction of benzaldehyde (B42025) and methylamine, can undergo a pinacol (B44631) coupling reaction facilitated by a reducing metal like zinc to produce N,N'-dimethyl-1,2-diphenylethylenediamine. orgsyn.org This method is particularly suitable for large-scale preparations due to the absence of expensive or hazardous starting materials and the avoidance of tedious chromatographic separations. orgsyn.org

The synthesis of N-benzyl substituted analogs, such as N-benzyl-N'-phenylethane-1,2-diamine, typically involves the reaction of a suitable ethylenediamine precursor with a benzylating agent. For instance, N-phenylethylenediamine can be reacted with benzyl (B1604629) chloride to yield the desired N-benzyl-N'-phenylethane-1,2-diamine. Another strategy involves the reductive amination of N-benzyl benzylamine (B48309) with benzaldehyde using a reducing agent like sodium borohydride (B1222165).

A general synthetic scheme for preparing N-benzyl-substituted imidazolinium precatalysts derived from (1R,2R)-1,2-diphenylethanediamine involves sequential imine formation, reduction, and cyclization. researchgate.net

| Precursor | Synthetic Method | Key Reagents | Reference |

| N,N'-Dimethyl-1,2-diphenylethylenediamine | Pinacol coupling | N-methylbenzimine, Zinc powder, Chlorotrimethylsilane | orgsyn.org |

| N,N'-Dimethyl-1,2-diphenylethylenediamine | N-methylation of primary diamine | 1,2-Diphenylethylenediamine | orgsyn.org |

| N-Benzyl-N'-phenylethane-1,2-diamine | Alkylation | N-phenylethylenediamine, Benzyl chloride | |

| (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine | Reductive alkylation | (1S,2S)-1,2-diphenylethane-1,2-diamine, Benzaldehyde, NaBH(OAc)₃ |

Routes to Symmetrically and Unsymmetrically Substituted Diamines

The synthesis of both symmetrically and unsymmetrically substituted N,N'-diphenylethylenediamine derivatives is crucial for tuning the steric and electronic properties of these molecules for various applications.

Symmetrically substituted diamines can be prepared through methods like the reaction of dihaloalkanes with lower alkylamines. google.com For instance, N,N'-dimethyl-1,2-ethanediamine can be synthesized by reacting 1,2-dichloroethane (B1671644) with monomethylamine. google.com However, this method can lead to by-products such as cyclic diamines and triamines. google.com Pinacol-type couplings of imines are also a viable route for creating C₂ symmetrical N-substituted 1,2-diarylethylenediamines. orgsyn.org

Unsymmetrically substituted diamines offer a higher degree of molecular diversity. One strategy to achieve this is through the reaction of a C₂-symmetric diamine with an aldehyde to form a C₁-symmetric primary-secondary diamine, which is then reduced. For example, (S,S)-1,2-diphenyl ethylene (B1197577) diamine can be reacted with salicylaldehyde (B1680747) or 3,5-di-tert-butyl salicylaldehyde, followed by reduction with sodium borohydride (NaBH₄), to yield C₁-symmetric primary-secondary diamines. hep.com.cn Another approach involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to selectively functionalize one amine group, allowing for the stepwise introduction of different substituents.

| Substitution Pattern | Synthetic Strategy | Example Reactants | Product Type | Reference |

| Symmetrical | Reaction of dihaloalkane with alkylamine | 1,2-Dichloroethane, Monomethylamine | N,N'-dialkylalkanediamine | google.com |

| Symmetrical | Pinacol coupling of imines | N-methylbenzimine | C₂ symmetrical N-substituted 1,2-diarylethylenediamine | orgsyn.org |

| Unsymmetrical | Reaction with aldehyde and subsequent reduction | (S,S)-1,2-Diphenyl ethylene diamine, Salicylaldehyde, NaBH₄ | C₁-symmetric primary-secondary diamine | hep.com.cn |

| Unsymmetrical | Use of protecting groups | Boc-protected diamine, Alkyl/Aryl halide | Unsymmetrically substituted diamine |

Preparation of N,N'-Diphenylethylenediamine-Based Schiff Base Ligands

N,N'-Diphenylethylenediamine and its derivatives are excellent precursors for the synthesis of Schiff base ligands, which are widely used in coordination chemistry and catalysis. mdpi.comnih.govnih.gov These ligands are typically prepared through the condensation reaction of the diamine with an appropriate aldehyde or ketone. mdpi.comijcce.ac.ir

For instance, optically active Schiff-base ligands can be synthesized by refluxing two equivalents of an aldehyde, such as 2-hydroxyacetophenone, with a chiral diamine like (1S,2S)-(-)-1,2-diphenylethylenediamine in a suitable solvent like anhydrous ethanol (B145695). mdpi.com The completion of the reaction is often confirmed by the disappearance of N-H stretching bands and the appearance of a strong C=N stretching band in the infrared (IR) spectrum. mdpi.com

The choice of aldehyde can be varied to introduce different functionalities into the resulting Schiff base ligand. For example, 3,4-dihydroxybenzaldehyde (B13553) can be condensed with diamines like ethylenediamine to form di-Schiff base ligands. nih.gov Similarly, various substituted salicylaldehydes (e.g., nitro, bromo, methoxy (B1213986) derivatives) have been reacted with diphenylethylenediamine to create a range of Schiff base ligands for the synthesis of copper(II) complexes. nih.govscilit.com

The general reaction involves mixing the diamine and the aldehyde, often in a 1:2 molar ratio, in a solvent such as ethanol or toluene (B28343) and heating the mixture under reflux. mdpi.comnih.gov In some cases, a catalyst or a dehydrating agent like activated alkaline aluminum oxide may be used to facilitate the reaction. mdpi.com

| Diamine Precursor | Aldehyde/Ketone | Resulting Schiff Base Ligand | Reference |

| (1S,2S)-(-)-1,2-Diphenylethylenediamine | 2-Hydroxyacetophenone | N,N'-(1S,2S)-(-)-1,2-diphenylethylenebis(2-hydroxyacetophenonylideneimine) | mdpi.com |

| Ethylenediamine | 3,4-Dihydroxybenzaldehyde | Di-Schiff base ligand | nih.gov |

| Diphenylethylenediamine | Substituted Salicylaldehydes | Salen-type ligands | nih.govscilit.com |

| 2,5-Hexanedione-3,4-diacetyl | Ethylenediamine | Cyclic Schiff base ligand | ijcce.ac.ir |

Incorporation of N,N'-Diphenylethylenediamine into Polymer Architectures

N,N'-Diphenylethylenediamine and its derivatives can be incorporated into polymer structures to impart specific properties, such as chirality for separation applications or improved stability.

One application is in the creation of polymeric chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). researchgate.net For example, (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives can be used to synthesize polymerizable monomers, which are then polymerized to form a chiral polymer. This polymer can be coated onto a silica (B1680970) support to create a CSP capable of enantiomeric separations. researchgate.net

N,N'-Diphenylethylenediamine can also serve as a starting material for the synthesis of substituted cyclic poly(methyl methacrylate)s. sigmaaldrich.com Furthermore, N,N'-diphenylethylenediamine has been mentioned as an amine-type antioxidant that can act as a regulator in the peroxide-curing of polyethylene. google.com While the focus of that work was on diaryl-p-phenylenediamines, it highlights the potential role of such diamines in polymer stabilization. google.com

The incorporation of diamines like N,N'-dimethylethylenediamine (DMEDA) as a curing agent in epoxy resins enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymers, finding use in the automotive and aerospace industries. This suggests that N,N'-diphenylethylenediamine could potentially be used in a similar capacity to modify polymer properties.

| Polymer Application | Role of N,N'-Diphenylethylenediamine Derivative | Resulting Polymer System | Reference |

| Chiral Separations | Monomer for chiral polymer synthesis | Polymeric chiral stationary phase | researchgate.net |

| Polymer Synthesis | Starting material | Substituted cyclic poly(methyl methacrylate)s | sigmaaldrich.com |

| Polymer Stabilization | Antioxidant/Regulator | Peroxide-cured polyethylene | google.com |

| Polymer Curing | Curing agent (by analogy) | Epoxy resins |

Formation of Metal Complexes with N,N'-Diphenylethylenediamine as a Ligand

DPEN and its derivatives form stable complexes with a variety of transition metals. The two nitrogen atoms of the ethylenediamine backbone readily coordinate to a metal center, forming a five-membered chelate ring. libretexts.org This chelation is a key feature of its coordination behavior.

Copper (Cu): N-heterocyclic carbene (NHC)-copper complexes derived from DPEN have been utilized in enantioselective synthesis. For instance, an NHC-Cu complex formed from a C2-symmetric, sterically hindered chiral imidazolium (B1220033) salt based on DPEN has been used in hydrosilylation reactions. uwa.edu.au

Nickel (Ni): Nickel(II) complexes with DPEN derivatives have been employed in asymmetric catalysis, such as the Michael reaction of cyclic β-keto esters with methyl vinyl ketone. myuchem.com

Ruthenium (Ru): Ruthenium complexes incorporating DPEN and its derivatives are prominent in asymmetric catalysis. The chiral Ru(II)-Ts-DPEN (where Ts-DPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst is well-known for the asymmetric transfer hydrogenation of aromatic ketones. ukzn.ac.za Additionally, modular synthesis of Ru(II)-NHC-diamine complexes has been developed, showing a unique tridentate coordination of the DPEN ligand in some cases. acs.org These air- and moisture-stable complexes are effective precatalysts for the asymmetric hydrogenation of various substrates. acs.org

Rhodium (Rh) and Iridium (Ir): Rhodium(III) and Iridium(III) complexes with DPEN ligands have been synthesized and studied for their catalytic applications. ukzn.ac.zaacs.org For example, C2-symmetric Rh catalysts with a chiral diphenyl backbone from DPEN have been used in the 1,2-addition of phenylboronic acid to aldehydes and in asymmetric transfer hydrogenation. uwa.edu.au Chiral NHC-Ir complexes have been applied in enantioselective intramolecular allylic amination reactions. uwa.edu.au

Palladium (Pd) and Platinum (Pt): The synthesis and cytotoxic effects of palladium(II) and platinum(IV) complexes with ligands derived from N,N'-diphenylethylenediamine-N,N'-di-3-propanoic acid have been reported. researchgate.net Palladium-catalyzed intramolecular amination reactions have also been developed for the synthesis of nitrogen-containing heterocycles. uninsubria.it

The formation of a five-membered chelate ring upon coordination of DPEN to a metal center significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org This increased thermodynamic stability is primarily due to a favorable entropy change during complex formation, where one bidentate ligand displaces two monodentate ligands. libretexts.org

The stability of these metal chelates is crucial for their application in catalysis. The equilibrium constant for the formation of a chelate complex, known as the stability constant (Kb), is a measure of its stability. scienceinhydroponics.com For instance, the complex of Ni(II) with three ethylenediamine ligands is significantly more stable than the corresponding complex with six ammonia (B1221849) ligands. libretexts.org The stability of a chelate complex is also influenced by the size of the chelate ring, with five-membered rings, as formed by DPEN, being particularly stable due to minimal ring strain. libretexts.org

The table below provides a qualitative overview of the stability of metal complexes with diamine ligands, illustrating the general principles of chelate stability.

| Metal Ion | Ligand | Stability Trend |

| Ni²⁺ | Ethylenediamine (en) | High |

| Ni²⁺ | Trimethylenediamine (tn) | Lower than en |

| Cu²⁺ | Ethylenediamine (en) | High |

| Co²⁺ | Ethylenediamine (en) | High |

This table illustrates the general trend that five-membered chelate rings formed by ligands like ethylenediamine are more stable than six-membered rings formed by ligands like trimethylenediamine. This principle applies to DPEN complexes as well.

Stereochemical Influence of Chiral N,N'-Diphenylethylenediamine in Metal Complexes

Chiral DPEN is a cornerstone in asymmetric catalysis, where its stereochemistry is transferred to the metal complex, creating a chiral environment that can induce enantioselectivity in chemical reactions. smolecule.com

The primary application of chiral DPEN is as a chiral ligand or auxiliary in asymmetric synthesis. smolecule.com The coordination of a chiral DPEN ligand to a metal center creates a chiral catalyst that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. smolecule.com This principle is widely employed in reactions such as enantioselective hydrogenation, where DPEN-based catalysts have achieved high yields and excellent enantiomeric excesses.

For example, cobalt(III) tris(1,2-diphenylethylenediamine) complexes have been used as catalysts for enantioselective additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, achieving significant enantiomeric excesses. acs.org The stereochemistry of both the ligand and the metal center (Λ or Δ configuration) plays a crucial role in determining the enantioselectivity of the reaction. acs.orgacs.org

The ligand-to-metal ratio is a critical parameter in optimizing the catalytic activity and enantioselectivity of metal complexes. For bidentate ligands like DPEN, a 1:1 ligand-to-metal ratio is common for creating a catalytically active species with available coordination sites for the substrate. However, in some cases, such as the formation of tris(diamine) complexes like [Co(dpen)₃]³⁺, a 3:1 ligand-to-metal ratio is employed. acs.orgacs.org

The optimization of the ligand-to-metal ratio is often determined empirically for a specific catalytic reaction. Screening different molar ratios is a common strategy to find the optimal conditions for yield and enantioselectivity. For instance, in the development of Ru(II)-NHC-diamine catalysts, the stepwise installation of the NHC and DPEN ligands allows for precise control over the complex stoichiometry. acs.org

Structural Elucidation of N,N'-Diphenylethylenediamine Metal Complexes

The precise three-dimensional structure of DPEN metal complexes is fundamental to understanding their reactivity and the origin of enantioselectivity. X-ray crystallography is a primary technique for determining the solid-state structure of these complexes. nih.govnih.govuchicago.edu

X-ray diffraction studies have provided detailed structural information on a variety of DPEN and DPEN-derivative metal complexes. For example, the crystal structures of Ru(II)-NHC-diamine complexes have revealed a distorted octahedral geometry around the ruthenium center, with some complexes showing an unusual tridentate coordination of the DPEN ligand. acs.org The crystal structure of a telluriumimide derived from a related sulfonylamide has also been determined, providing insights into bond lengths and angles. iaea.org

X-ray Crystallographic Analysis of Coordination Geometries

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of coordination complexes involving N,N'-Diphenylethylenediamine (DPEN). These studies reveal a variety of coordination geometries, largely influenced by the metal center, its oxidation state, and the steric and electronic nature of other ligands present.

In many instances, DPEN acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The geometry around the metal center is often distorted from ideal polyhedra due to the steric bulk of the phenyl groups on the diamine backbone. For example, in ruthenium(II) complexes, a distorted octahedral geometry is commonly observed, with the DPEN and other ligands like phosphines or N-heterocyclic carbenes (NHCs) arranged around the central metal ion. smolecule.com

Cobalt(III) complexes with three DPEN ligands, such as [Co((S,S)-dpen)3]³⁺, also exhibit an octahedral geometry. nih.gov The arrangement of the three chiral ligands around the cobalt center results in the formation of diastereomers, designated as Λ (lambda) and Δ (delta), which can be separated and characterized. nih.gov The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the interactions within the coordination sphere.

In some cases, DPEN can exhibit unusual coordination modes. For instance, a tridentate coordination has been reported in a Ru(II)-NHC-diamine complex, where, in addition to the two nitrogen atoms, a C-H bond from one of the phenyl rings interacts with the ruthenium center. nih.govacs.orgresearchgate.net This demonstrates the ligand's flexibility and its ability to adapt its binding mode.

The solid-state structures of metal complexes with the meso form of DPEN have also been characterized, confirming its symmetrical nature and its capacity to act as a bidentate ligand. smolecule.com Furthermore, X-ray diffraction has been used to confirm the structure of Schiff base ligands derived from DPEN and their subsequent metal complexes, revealing geometries such as square planar and square pyramidal. researchgate.net

Table 1: Selected Crystallographic Data for N,N'-Diphenylethylenediamine Metal Complexes

| Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |

| [Co((S,S)-dpen)₃]³⁺ | Cobalt(III) | Octahedral | Formation of Λ and Δ diastereomers. | nih.gov |

| Ru(II)-NHC-DPEN | Ruthenium(II) | Distorted Octahedral | Can exhibit unusual tridentate coordination. | nih.govacs.orgresearchgate.net |

| [Ni(meso-DPD)(acac)₂] | Nickel(II) | Not specified | Utilizes the achiral meso stereoisomer. | smolecule.com |

| [Cu(L)] (L=Schiff base from DPEN derivative) | Copper(II) | Square Planar | Derived from a tetradentate Schiff base ligand. | researchgate.net |

| [Mn(L)(Cl)] (L=Schiff base from DPEN derivative) | Manganese(II) | Square Pyramidal | Five-coordinate metal center. | researchgate.net |

Note: This table is illustrative and not exhaustive of all crystallographically characterized DPEN complexes.

Investigation of Conformational Preferences and Steric Effects in Metal-Ligand Interactions

The conformational flexibility of the ethylenediamine backbone in DPEN is a critical factor governing its coordination chemistry. The molecule can exist in different conformations, primarily the staggered (gauche) and eclipsed forms. The interaction between the two bulky phenyl groups plays a significant role in determining the most stable conformation.

The chirality of the DPEN ligand, when using the (R,R) or (S,S) enantiomers, imposes a specific helicity on the five-membered chelate ring. This chirality is fundamental to its application in asymmetric catalysis, as it creates a defined chiral environment around the metal center. The steric bulk of the phenyl groups is a key element in this chiral induction, as they create significant steric hindrance that directs the approach of a substrate to the metal's active site.

The steric effects of the DPEN ligand are also evident in the stability and reactivity of its metal complexes. The phenyl groups can shield the metal center from unwanted side reactions or influence the rate and selectivity of catalytic transformations by controlling substrate access. The interplay between the electronic properties of the metal and the steric demands of the DPEN ligand is a central theme in understanding the behavior of these complexes.

Ligand Design Strategies for Tuned Reactivity and Selectivity

The structure of N,N'-Diphenylethylenediamine serves as a versatile scaffold for the design of ligands with tailored properties for specific applications, particularly in asymmetric catalysis. By systematically modifying the parent DPEN structure, chemists can fine-tune the steric and electronic environment around a metal center to optimize catalytic activity and selectivity.

Modulation of Steric and Electronic Properties through Substituent Variation

Altering the substituents on the nitrogen atoms or the phenyl rings of DPEN is a powerful strategy for modulating its properties. For example, methylation of the amine groups to yield N,N'-dimethyl-1,2-diphenylethylenediamine results in a ligand with different coordination properties while retaining the core chiral structure.

Introducing electron-withdrawing or electron-donating groups onto the phenyl rings can significantly alter the electronic properties of the ligand. This, in turn, influences the electron density at the metal center, which can have a profound effect on its catalytic activity. A notable example is the use of N,N'-bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine as a ligand. The strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups enhance the Lewis acidity of the metal center and can stabilize the metal-ligand coordination, leading to improved catalytic performance in reactions like asymmetric transfer hydrogenation.

Similarly, sulfonated derivatives of DPEN have demonstrated high catalytic activity in certain reactions. The ability to systematically vary these substituents allows for the creation of a library of ligands, from which the optimal candidate for a particular chemical transformation can be identified. This approach highlights the principle of ligand tuning, where subtle structural changes can lead to significant improvements in catalytic outcomes.

Exploration of Multifunctional and Bifunctional Ligand Architectures

A key advance in catalyst design involving DPEN has been the development of multifunctional and bifunctional ligand systems. In these architectures, the DPEN ligand does more than simply coordinate to the metal center; it actively participates in the catalytic cycle. This is often achieved through what is known as metal-ligand bifunctional catalysis. smolecule.comacs.org

In this mode of action, the N-H protons of the coordinated DPEN ligand can act as a proton source or engage in hydrogen bonding to activate a substrate. smolecule.comacs.org For example, in the hydrogenation of ketones, the N-H group can transfer a proton to the ketone oxygen while the metal hydride transfers a hydride to the carbonyl carbon, all within the same transition state. This cooperative mechanism provides a low-energy pathway for the reaction, leading to highly efficient catalysis.

The design of such bifunctional catalysts often involves pairing DPEN with other ligand components to create a sophisticated coordination sphere. This can involve integrating the DPEN framework into a larger ligand structure that possesses other functionalities, thereby creating a single molecular entity capable of performing multiple roles in a catalytic sequence. whiterose.ac.uk This approach moves beyond simple steric and electronic tuning to create ligands with dynamic, participatory roles in chemical reactions.

Design of Hybrid Ligand Systems (e.g., NHC-Diamine Precatalysts)

A prominent example of advanced ligand design is the creation of hybrid ligand systems that combine DPEN with other classes of ligands. A particularly successful pairing is with N-Heterocyclic Carbenes (NHCs). nih.gov This has led to the development of well-defined Ru(II)-NHC-diamine precatalysts that are highly effective in asymmetric hydrogenation reactions. nih.govacs.orgresearchgate.net

In these hybrid systems, the NHC ligand, which is a strong sigma-donor, and the DPEN ligand work in concert to create a unique and highly active catalytic center. nih.govacs.org The modular synthesis of these complexes allows for the combination of different chiral NHCs and chiral diamines, providing a powerful tool for catalyst optimization through a "ligand cooperation" strategy. nih.gov

The structure of these Ru(II)-NHC-diamine complexes has been characterized in detail, revealing interesting coordination chemistry, including the aforementioned unusual tridentate binding mode of DPEN. nih.govacs.orgresearchgate.net These air- and moisture-stable precatalysts have shown great versatility, successfully catalyzing the asymmetric hydrogenation of a range of substrates. nih.govacs.org The design of these hybrid systems exemplifies how combining the distinct properties of different ligand classes can lead to catalysts with superior performance and novel reactivity.

Catalytic Applications of N,n Diphenylethylenediamine and Its Derivatives

Asymmetric Catalysis Mediated by N,N'-Diphenylethylenediamine Complexes

N,N'-Diphenylethylenediamine (DPEN) and its derivatives have emerged as privileged ligands in the field of asymmetric catalysis. Their C2-symmetric chiral backbone allows for the effective transfer of chirality in a variety of metal-catalyzed and organocatalytic reactions. This section will delve into the catalytic applications of DPEN complexes in several key asymmetric transformations.

Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. This process typically utilizes a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate. Complexes of N,N'-diphenylethylenediamine have proven to be highly effective catalysts for these transformations, demonstrating high enantioselectivity and broad substrate scope. acs.orgnih.gov

The development of Ru(II) catalysts bearing N-sulfonylated DPEN ligands by Noyori and Ikariya marked a significant breakthrough in asymmetric transfer hydrogenation. nih.govmdpi.com These catalysts, often referred to as Noyori-Ikariya systems, are typically half-sandwich complexes of the type [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)]. nih.gov They are highly efficient for the ATH of a wide range of ketones and imines, affording the corresponding chiral alcohols and amines with excellent enantioselectivities. nih.gov

The catalytic cycle is understood to involve the formation of a 16-electron Ru(II) complex upon elimination of HCl, which then abstracts two hydrogen atoms from the hydrogen donor to form an 18-electron ruthenium hydride species. mdpi.com This hydride then transfers two hydrogen atoms to the carbonyl or imine group of the substrate through a six-membered transition state. mdpi.comacs.org The stereochemical outcome of the reaction is dictated by the chirality of the DPEN ligand and is often rationalized by the presence of a CH/π interaction between the η⁶-arene ligand of the catalyst and an aryl group on the substrate. acs.orgmdpi.com

The structure of the N-sulfonyl group and the η⁶-arene ligand can be modified to fine-tune the catalyst's activity and selectivity. nih.govnih.gov For instance, catalysts with different N-aryl or N-alkylsulfonyl moieties, such as tosyl (Ts), mesityl (Mes), and methanesulfonyl (Ms), have been successfully employed. nih.gov Similarly, various arenes like benzene, p-cymene, and mesitylene (B46885) have been incorporated into the catalyst structure. nih.govmdpi.com

Table 1: Examples of Asymmetric Transfer Hydrogenation of Ketones using Ru(II)-TsDPEN Catalysts

| Substrate | Catalyst Arene | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone (B1666503) | p-cymene | 1-Phenylethanol | up to 98% | mdpi.com |

| 2-Acetonaphthone | mesitylene | 1-(Naphthalen-2-yl)ethanol | High | liv.ac.uk |

| Propiophenone | mesitylene | 1-Phenylpropan-1-ol | High | liv.ac.uk |

This table is for illustrative purposes and specific reaction conditions may vary.

While ruthenium catalysts are predominant in this area, iridium (Ir) and rhodium (Rh) complexes containing DPEN and its derivatives have also been investigated for asymmetric transfer hydrogenation. oup.comacs.orgliverpool.ac.uk Iridium catalysts, in particular, have shown promise, with some systems exhibiting excellent reactivity and enantioselectivity, especially for the ATH of functionalized ketones. acs.org For example, iridium complexes of chiral N,N'-dimethyl-1,2-diphenylethane-1,2-diamine derivatives have been successfully applied to the ATH of α-keto acids. acs.org

The development of half-sandwich hydride and 16-electron complexes of rhodium and iridium with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine has been explored to understand the catalytic intermediates relevant to ATH. oup.com While stable iridium hydride complexes have been synthesized and characterized, the corresponding rhodium systems have proven more challenging to isolate, suggesting differences in their catalytic mechanisms or the stability of intermediates. oup.comrsc.org

Asymmetric Hydrogenation of Carbonyl Compounds and Imines

In addition to transfer hydrogenation, N,N'-diphenylethylenediamine-based catalysts are also effective for asymmetric hydrogenation using molecular hydrogen (H₂). This method is highly atom-economical and is widely used in both academic and industrial settings. liv.ac.ukdicp.ac.cn Ruthenium complexes of N-sulfonylated DPEN derivatives are among the most successful catalysts for the asymmetric hydrogenation of ketones. liv.ac.uk

Furthermore, polymer-supported DPEN ligands have been developed to facilitate catalyst recovery and reuse. liv.ac.uk These immobilized catalysts can maintain high enantioselectivities and activities for the hydrogenation of various aromatic ketones. liv.ac.uk Iridium catalysts bearing chiral P,N,N-ligands derived from 1,2-diphenylethylenediamine have also been developed for the highly enantioselective hydrogenation of o-amidophenyl ketones. nih.gov

The asymmetric hydrogenation of imines provides a direct route to chiral amines. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for the reduction of N-sulfonylimine intermediates. dicp.ac.cn

Enantioselective Michael Addition Reactions

N,N'-Diphenylethylenediamine derivatives have been successfully employed as organocatalysts in enantioselective Michael addition reactions. rsc.orgnih.gov Chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethylenediamine can effectively catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.gov These reactions proceed under neutral conditions and can tolerate a variety of functional groups, affording the Michael adducts in good to excellent yields with high diastereo- and enantioselectivities. nih.gov

The thiourea moiety of the catalyst is believed to activate the nitroalkene through hydrogen bonding, while the diamine backbone provides the chiral environment necessary for enantioselective C-C bond formation. Fluorine-substituted thiourea catalysts have been shown to exhibit particularly high chemical yields and enantioselectivities. rsc.orgnih.gov This methodology has been applied to the synthesis of bioactive compounds such as (R)-Phenibut. rsc.org

Table 2: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by a DPEN-derived Thiourea

| 1,3-Dicarbonyl Compound | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 2-Carboxyethylcyclopentanone | trans-β-nitrostyrene | High | High | nih.gov |

| Dimedone | Cinnamone derivative | >95:5 | 73% | mdpi.com |

This table provides representative examples; specific catalysts and conditions influence the outcome.

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over multiple stereocenters. digitellinc.com While the use of chiral catalysts is a common strategy for achieving enantioselectivity, N,N'-diphenylethylenediamine itself has been used in the context of developing chiral dienophiles. The development of chiral α,β-unsaturated carboximides derived from chiral auxiliaries has been a successful approach to asymmetric Diels-Alder reactions. Although direct catalytic use of DPEN complexes in this specific reaction is less common in the provided search results, the broader principle of using chiral diamines to induce asymmetry is well-established in related transformations. The reaction of N-aryl imines in formal aza-Diels-Alder reactions has been studied under Lewis-acid catalyzed conditions, revealing stepwise mechanisms. rsc.org

Catalytic Asymmetric Stetter and Oxodiene Diels-Alder Reactions

While the application of N,N'-Diphenylethylenediamine and its derivatives in the asymmetric Stetter and oxodiene Diels-Alder reactions is an area of ongoing research, the broader context of asymmetric catalysis suggests their potential. The Stetter reaction, a nucleophilic acylation, and the Diels-Alder reaction, a [4+2] cycloaddition, are powerful tools in organic synthesis for the construction of complex molecular architectures. The development of chiral catalysts is crucial for controlling the stereochemistry of the products. Although specific examples detailing the use of DPEDA in these reactions are not extensively documented in readily available literature, the known utility of chiral diamines in asymmetric catalysis points towards their potential efficacy in these transformations.

The oxodiene Diels-Alder reaction, a variant of the Diels-Alder reaction involving an α,β-unsaturated carbonyl compound as the diene, is a synthetically valuable method for the preparation of dihydropyran rings. The stereocontrol in these reactions is often achieved through the use of chiral Lewis acid catalysts. Chiral diamines, such as derivatives of DPEDA, can form complexes with metal ions to create such chiral Lewis acids, thereby inducing enantioselectivity in the cycloaddition process.

Asymmetric Mannich and Aldol (B89426) Reactions

N,N'-Diphenylethylenediamine and its derivatives have demonstrated significant utility as organocatalysts in asymmetric Mannich and aldol reactions, facilitating the formation of chiral β-amino carbonyl and β-hydroxy carbonyl compounds, respectively. These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis.

In the realm of asymmetric Mannich reactions , a multifunctional (1R,2R)-DPEDA-based organocatalyst was employed in the reaction between a diphenylphosphinoyl-protected aldimine and malononitrile. While this particular catalyst afforded the desired product in 81% yield, the enantiomeric excess was modest at 16% mdpi.com. However, a primary-tertiary diamine catalyst derived from (1R,2R)-DPEDA has been successfully utilized in the Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines with acetone, yielding products with high enantioselectivities ranging from 90-96% ee mdpi.com. This highlights the tunability of the DPEDA scaffold to achieve high levels of stereocontrol.

| Catalyst | Electrophile | Nucleophile | Yield (%) | Enantioselectivity (% ee) | Reference |

| Multifunctional (1R,2R)-DPEDA-based | Diphenylphosphinoyl-protected aldimine | Malononitrile | 81 | 16 | mdpi.com |

| Primary-tertiary (1R,2R)-DPEDA-based (cat. 33) | Cyclic N-sulfonyl trifluoromethylated ketimine | Acetone | - | 90-96 | mdpi.com |

The asymmetric aldol reaction has also benefited from the application of DPEDA-derived catalysts. A mono-N-alkylated derivative of (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) has been shown to be an effective organocatalyst for the aldol reaction between various aromatic aldehydes and ketones. This catalyst system can achieve high yields (up to 80%) and excellent enantioselectivities (up to 90% ee). The steric hindrance of the N-alkyl substituent and hydrogen bonding interactions are believed to be key factors in determining the enantioselectivity of the reaction.

| Catalyst | Aldehyde | Ketone | Yield (%) | Enantioselectivity (% ee) |

| Mono-N-alkylated (R,R)-DPEN | Aromatic Aldehydes | Various Ketones | up to 80 | up to 90 |

Enantioselective Cyclopropanation and Aziridination

The synthesis of chiral cyclopropanes and aziridines, valuable three-membered ring systems, has been successfully achieved with high stereocontrol using N,N'-Diphenylethylenediamine and its derivatives as catalysts.

Enantioselective cyclopropanation of cinnamone derivatives with a stabilized sulfur ylide was accomplished using (1S,2S)-DPEDA as the catalyst. This reaction provided the desired cyclopropane (B1198618) adduct with good enantioselectivity (73% ee) and excellent diastereoselectivity (d.r. > 95:5), although the yield was reported to be low (<10%). This method offers a potential route for the formation of 1,2,3-trisubstituted cyclopropane compounds under mild conditions.

| Catalyst | Substrate | Reagent | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (% ee) |

| (1S,2S)-DPEDA | Cinnamone derivatives | Stabilized sulfur ylide | <10 | >95:5 | 73 |

In the field of enantioselective aziridination , (1R,2R)-DPEDA has been utilized as a catalyst for the reaction of cyclic enones with N-tosyloxy benzylcarbamate as the nitrogen source. This reaction leads to the formation of chiral aziridines, which are important building blocks in the synthesis of amino acids and other biologically active molecules.

Cross-Coupling and C-N Coupling Reactions Utilizing N,N'-Diphenylethylenediamine Ligands

While the direct use of N,N'-Diphenylethylenediamine as a ligand in copper-catalyzed cross-coupling reactions is not as extensively documented as some of its simpler diamine counterparts, the established success of diamine ligands in this area provides a strong basis for its potential applications. Diamine ligands are known to enhance the catalytic activity of copper in various C-N coupling reactions by stabilizing the copper center and facilitating the reaction mechanism.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. The use of chelating diamine ligands has been shown to be crucial for achieving high efficiency and broad substrate scope in these reactions. Ligands like N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine have been successfully employed in copper-catalyzed N-arylation of a variety of nitrogen-containing nucleophiles, including indoles and amides scilit.comnih.gov. These ligands are believed to prevent the formation of less reactive, multiply ligated copper species, thereby maintaining a higher concentration of the active catalyst in the reaction mixture.

N-Arylation of Indoles and Amidation of Aryl Halides

The N-arylation of indoles is a key transformation for the synthesis of many biologically active compounds. Copper-catalyzed methods employing diamine ligands have emerged as a general and efficient approach for this reaction. Catalytic systems derived from CuI and ligands such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine have been shown to effectively couple a variety of indoles with aryl iodides and bromides in high yields scilit.comnih.gov.

Similarly, the amidation of aryl halides , often referred to as the Goldberg reaction, is a fundamental process for the synthesis of N-arylamides. The development of copper-catalyzed systems with diamine ligands has significantly improved the efficiency and mildness of this reaction. These systems allow for the coupling of a wide range of amides with aryl halides.

Multi-Component Ullmann Coupling Reactions

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The Ullmann coupling reaction, traditionally a two-component reaction, can be envisioned in a multi-component format. While the use of N,N'-Diphenylethylenediamine as a ligand in such multi-component Ullmann reactions is not well-documented, the general principles of copper catalysis with diamine ligands suggest that it could play a role in facilitating such transformations. The development of novel multi-component reactions is an active area of research, and the exploration of new ligand systems, including those based on the DPEDA scaffold, could lead to new and efficient synthetic methodologies.

Organocatalysis with N,N'-Diphenylethylenediamine Derivatives

Derivatives of N,N'-Diphenylethylenediamine have emerged as powerful scaffolds in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The inherent chirality and structural versatility of the N,N'-diphenylethylenediamine backbone allow for the development of a diverse range of catalysts that can achieve high levels of stereocontrol in various organic transformations. These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing weak interactions such as hydrogen bonding to activate substrates and control the stereochemical outcome of the reaction.

Primary Amine and Protonated N,N'-Diphenylethylenediamine Organocatalysts

Mono-N-alkylated derivatives of (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) have been successfully employed as organocatalysts in asymmetric aldol reactions. These catalysts, which possess a primary amine functionality, operate through an enamine-iminium catalytic cycle. In this cycle, the primary amine of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then adds to an aldehyde, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.

One study demonstrated that the selective mono-N-alkylation of (R,R)-(+)-1,2-diphenylethylenediamine through reductive alkylation yielded an effective catalyst for the aldol reaction between various aldehydes and ketones. This catalyst system achieved both high yields and excellent enantioselectivity. The steric hindrance imparted by the N-alkyl substituent on the chiral diamine, in conjunction with hydrogen bonding between the ammonium (B1175870) moiety and the oxygen of the aromatic aldehyde, were identified as key factors in determining the enantioselectivity of the reaction nih.gov.

Furthermore, protonated forms of chiral 1,2-diamines derived from diphenylethylenediamine have been designed and utilized for N-selective nitroso aldol reactions, highlighting the versatility of this catalyst scaffold nih.gov.

Bifunctional Organocatalysts (e.g., Squaramide-Type, Thiourea-Based)

Bifunctional organocatalysts that incorporate both a hydrogen-bond donor motif and a Lewis basic site onto the N,N'-diphenylethylenediamine scaffold have proven to be highly effective in a variety of asymmetric transformations. These catalysts operate by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions, mimicking the strategy employed by many enzymes.

Thiourea-Based Catalysts:

A notable example is an (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst used for the asymmetric Michael addition of nitroalkenes to cycloketones. In this system, the primary amine moiety of the DPEN derivative reacts with the ketone to form an enamine. The thiourea group, acting as a hydrogen-bond donor, activates the nitroalkene electrophile, facilitating the stereoselective 1,4-addition of the enamine to form a new carbon-carbon bond nih.gov. The dual activation by the amine and thiourea functionalities within the same molecule leads to high efficiency and stereocontrol.

Squaramide-Type Catalysts:

Squaramide-based organocatalysts derived from N,N'-diphenylethylenediamine represent another important class of bifunctional catalysts. The squaramide moiety is an excellent hydrogen-bond donor, capable of activating electrophiles. When coupled with the basic amine functionality of the diamine, these catalysts can effectively promote a range of asymmetric reactions. The rigid structure of the squaramide group, combined with the chiral backbone of the diamine, creates a well-defined chiral pocket that directs the approach of the substrates, leading to high enantioselectivity.

The table below summarizes the application of these bifunctional catalysts in asymmetric synthesis.

| Catalyst Type | Reaction | Role of N,N'-Diphenylethylenediamine Derivative | Role of Functional Group |

| Thiourea-Based | Asymmetric Michael Addition | Chiral backbone and primary amine for enamine formation | Thiourea activates the electrophile via hydrogen bonding |

| Squaramide-Type | Various Asymmetric Reactions | Chiral scaffold providing stereocontrol | Squaramide activates the electrophile via hydrogen bonding |

Mechanistic Investigations of N,N'-Diphenylethylenediamine Catalysis

Understanding the intricate details of how N,N'-diphenylethylenediamine-based catalysts function is crucial for the rational design of more efficient and selective catalytic systems. Mechanistic investigations often employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational methods to elucidate reaction pathways, identify key intermediates, and understand the origins of stereoselectivity.

Elucidation of Reaction Mechanisms and Transition State Geometries

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in unraveling the reaction mechanisms of catalysis involving N,N'-diphenylethylenediamine derivatives. These studies can provide detailed information about the geometries of transition states, which are critical in determining the stereochemical outcome of a reaction.

For instance, in the context of bifunctional organocatalysis, DFT calculations have demonstrated that reactions often occur within a cleft of the catalyst. Here, non-covalent supramolecular interactions, primarily hydrogen bonding, are established between the catalyst and the substrate. These interactions not only activate the substrates but also orient them in a specific manner within the chiral environment of the catalyst, leading to the observed enantioselectivity.

Role of Metal-Ligand Bifunctional Activation in Catalytic Cycles

In the realm of metal catalysis, N,N'-diphenylethylenediamine and its derivatives can act as chiral ligands for metal centers. In some cases, the resulting metal complexes can operate through a metal-ligand bifunctional activation mechanism. This mode of catalysis involves the cooperative action of the metal center and the ligand in activating the substrates.

However, in certain systems, such as with Cobalt(III) Werner complexes featuring 1,2-diphenylethylenediamine ligands, it has been shown that substrate activation does not occur through direct coordination to the metal. Instead, activation is achieved through second coordination sphere hydrogen bonding. The NH₂ groups of the diamine ligands engage in hydrogen bonding with the substrate, thereby activating it for the subsequent reaction. This represents a subtle yet significant variation of the metal-ligand bifunctional concept, where the ligand plays a direct role in substrate activation without direct metal involvement in that specific step. Crystal structures and NMR data have indicated that there are enthalpically stronger interactions with the NH moieties, suggesting this as the catalytically active site nih.govacs.org.

Understanding Ligand Flexibility and Coordination Effects on Catalytic Performance

The flexibility and coordination behavior of N,N'-diphenylethylenediamine and its derivatives as ligands have a profound impact on the performance of the resulting catalysts. The conformational freedom of the ligand can influence the shape and accessibility of the catalytic pocket, which in turn affects substrate binding and the stereoselectivity of the reaction.

Studies on supramolecular host-guest systems have revealed a correlation between the flexibility of the host scaffold, which can be constructed from chiral diamines, and the enantioselectivity of the catalyzed reaction. A more flexible catalyst may be able to adopt a conformation that is optimal for stabilizing the transition state of the desired reaction pathway, leading to higher selectivity.

The coordination of the N,N'-diphenylethylenediamine ligand to a metal center also dictates the geometry of the resulting complex and, consequently, its catalytic activity. The denticity of the ligand (the number of atoms that bind to the metal) and the bite angle of the chelate ring are important parameters that influence the electronic and steric properties of the metal center. In the case of Cobalt(III) Werner complexes with 1,2-diphenylethylenediamine ligands, the coordination of three bidentate ligands creates a chiral D₃ symmetric environment around the metal ion. The specific configuration of the cobalt center (Λ or Δ) and the nature of the counterions have been shown to significantly affect both the reaction rates and the enantioselectivity nih.govacs.org. This underscores the critical role of the three-dimensional arrangement of the ligand around the metal in controlling the catalytic outcome.

Development of Reusable and Immobilized Catalytic Systems

The practical applicability of N,N'-diphenylethylenediamine and its derivatives in catalytic processes is significantly enhanced by the development of reusable and immobilized systems. Heterogenization of these catalysts, by anchoring them to solid supports, addresses the common challenges associated with homogeneous catalysis, such as catalyst separation from the reaction mixture and subsequent reuse. This approach not only improves the economic viability of the process but also minimizes the environmental impact by preventing the loss of valuable and often toxic catalyst components.

Polymerized N,N'-Diphenylethylenediamine Catalysts

One effective strategy for catalyst immobilization involves the use of polymer supports. By attaching the N,N'-diphenylethylenediamine ligand or its metal complexes to a polymer backbone, a heterogeneous catalyst is created that can be easily recovered by filtration. Various polymers have been explored for this purpose, with polystyrene and poly(ethylene glycol) (PEG) being common choices due to their chemical inertness and tunable physical properties.

The immobilization can be achieved through different methods, including the functionalization of the nitrogen atoms of the diamine. However, a more versatile approach involves attaching the polymer to other parts of the molecule, such as the phenyl rings. This leaves the crucial nitrogen donors unmodified and available for coordination with metal centers and for further derivatization to fine-tune the catalyst's activity and selectivity.

A notable example is the synthesis of a poly(ethylene glycol)-supported chiral diamine (PEG-DPEN). In this system, the polymer is attached to the phenyl rings of the 1,2-diphenylethylenediamine moiety. This design allows the resulting catalyst to perform homogeneously in certain solvents, leading to high reaction rates and enantioselectivities, while also enabling easy precipitation and recovery of the catalyst by changing the solvent polarity. This supported chiral diamine can serve as a versatile scaffold for building a variety of immobilized catalysts.

Strategies for Catalyst Recovery and Reusability

Research has demonstrated the successful recycling of polymer-supported N,N'-diphenylethylenediamine catalysts in various asymmetric reactions. For instance, a ruthenium complex of PEG-supported (1S,2S)-diphenylethylenediamine has been effectively used in the asymmetric hydrogenation of aromatic ketones. liv.ac.uk A recycling experiment for the hydrogenation of acetophenone showed that the catalyst could be reused for three consecutive runs with only a slight decrease in activity and no loss of enantioselectivity. liv.ac.uk The catalyst was easily recovered after each cycle by precipitation with diethyl ether, and the product was separated by simple filtration. liv.ac.uk

The following interactive data table summarizes the reusability of the PEG-supported ruthenium catalyst in the asymmetric hydrogenation of acetophenone. liv.ac.uk

Table 1: Reusability of PEG-Supported Ruthenium-(1S,2S)-diphenylethylenediamine Catalyst

| Run | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 98 | 96.1 |

| 2 | >99 | 96.1 |

Analysis of the reaction filtrate after catalyst recovery is also crucial to assess the extent of metal leaching, which is a common issue with immobilized catalysts. In the case of the PEG-supported ruthenium catalyst, the amount of leached ruthenium in the diethyl ether solution after precipitation was found to be very low, at 2.7 ppm. liv.ac.uk This low level of metal leaching is particularly important for applications in the synthesis of pharmaceutical intermediates, where product purity is paramount. The ability to effectively recover and reuse these catalysts with minimal loss of performance and low metal contamination underscores the potential of this approach for developing sustainable and economically viable catalytic processes.

Applications of N,n Diphenylethylenediamine in Medicinal Chemistry and Biological Systems

Antimicrobial Activity Studies of N,N'-Diphenylethylenediamine Derivatives

Derivatives of N,N'-Diphenylethylenediamine have demonstrated notable antimicrobial properties. Schiff base derivatives, in particular, have been a focus of research due to their wide range of biological activities. These compounds are synthesized through the condensation of a primary amine with a carbonyl group and can act as polydentate ligands, forming stable complexes with transition metal ions.

Studies have shown that the antimicrobial activity of these derivatives can be influenced by the presence of different functional groups. For instance, compounds with electron-releasing groups like methoxy (B1213986), methyl, and hydroxyl have shown significant antibacterial activity. nih.gov Conversely, the presence of chloro groups has been associated with enhanced antifungal activity. nih.gov The chelation of metal ions with these Schiff base ligands often enhances their biological activity.

Research has also explored the antimicrobial potential of metal complexes incorporating N,N'-diphenylethylenediamine derivatives. For example, some metal complexes have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net The mechanism of action is often attributed to the disruption of microbial cell membranes, protein dysfunction, or oxidative stress. researchgate.net

The following table summarizes the antimicrobial activity of selected N,N'-Diphenylethylenediamine derivatives:

| Compound/Derivative | Target Microorganism | Observed Activity |

| 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide | Rhizopus oryzae, A. niger | Significant antifungal activity nih.gov |

| 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide | B. pumilis, B. subtilis, E. coli | Significant antimicrobial activity nih.gov |

| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | B. pumilis, B. subtilis, E. coli | Significant antimicrobial activity nih.gov |

Development of Anticancer Agents Based on N,N'-Diphenylethylenediamine Complexes

The structural similarities of N,N'-diphenylethylenediamine complexes to existing platinum-based anticancer drugs have spurred research into their potential as novel chemotherapeutic agents. The focus has been on creating complexes that exhibit high cytotoxicity towards cancer cells while minimizing side effects.

A series of Platinum(II) complexes containing 1,2-diphenylethylenediamine isomers have been synthesized and evaluated for their antitumor activity. nih.gov Water-soluble Pt(II) complexes with sulfate, nitrate, and D-glucuronate ions as leaving groups have demonstrated relatively high antitumor activity against leukemia L1210. nih.gov The design of these complexes aims to overcome the limitations of cisplatin, such as side effects and drug resistance. researchgate.net

Platinum(IV) complexes are also being investigated as they offer greater stability and the potential for oral administration. researchgate.net These complexes can be reduced within the cell to the active Pt(II) form. nih.gov The inclusion of biologically active ligands in the axial positions of Pt(IV) complexes can lead to multi-action agents with improved selectivity for cancer cells. dntb.gov.uaacs.org

Palladium(II) complexes have emerged as a promising alternative to platinum-based drugs due to their similar coordination chemistry and potentially lower toxicity. semanticscholar.org The lability of palladium(II) complexes, being 10⁴ to 10⁵ times faster in ligand exchange compared to their platinum(II) counterparts, is a key characteristic. researchgate.net

Research has shown that the cytotoxicity of these complexes is significantly dependent on the nature of the alkyl groups on the coordinated amine moieties. nih.gov Some palladium complexes have exhibited lower ID50 values against certain cancer cell lines than cisplatin. nih.gov The presence of bulky substitutions, such as phenyl groups, on the ligands may influence the cytotoxicity of the synthesized chemotherapeutic agents. semanticscholar.org Studies on various human cancer cell lines, including lung, ovary, and liver cancer cells, have shown that some palladium(II) complexes have higher cytotoxicities compared to cisplatin. nih.gov

The table below presents the cytotoxic activity of selected palladium(II) complexes:

| Complex | Cell Line | LD50 (µM) |

| Palladium(II) Complex 1 | OV2008 | 0.131 ± 0.025 |

| Palladium(II) Complex 2 | HepG2 | 0.934 ± 0.194 |

| Cisplatin | OV2008 | 0.838 ± 0.074 |

| Cisplatin | HepG2 | 2.196 ± 0.220 |

| Cisplatin | A549 | 2.799 ± 0.733 |

Antiviral and Fungicidal Properties of N,N'-Diphenylethylenediamine Derivatives

Recent studies have highlighted the potential of chiral diamine derivatives of N,N'-diphenylethylenediamine as novel antiviral and fungicidal agents. nih.gov A series of these compounds displayed higher antiviral activities than the commercial drug ribavirin, with some showing greater efficacy than ningnanmycin (B12329754) at a concentration of 500 μg/mL. nih.gov The antiviral mechanism of certain derivatives involves inhibiting virus assembly by binding to the tobacco mosaic virus (TMV) coat protein (CP) and interfering with the assembly of TMV CP and RNA. nih.gov

Furthermore, these chiral diamine derivatives have demonstrated broad-spectrum fungicidal activities. nih.gov Specific compounds have shown excellent fungicidal effects against Fusarium oxysporum f. sp. cucumerinum, suggesting their potential as candidates for further research in crop protection. nih.gov N-monocarbamoyl derivatives of symmetrical diamines, including (1R,2R)-1,2-diphenylethylenediamine, have also been evaluated for their antiviral activity against herpes simplex virus (HSV)-1. nih.gov

Interactions of N,N'-Diphenylethylenediamine Metal Complexes with Nucleic Acids

The interaction of metal complexes with DNA is a crucial aspect of their mechanism of action, particularly for anticancer agents. N,N'-diphenylethylenediamine metal complexes have been studied for their ability to bind to various DNA structures.

Circular dichroism spectrometry has been used to investigate the interactions between calf-thymus DNA and Pt(SO4)(stien) complexes. nih.gov The observed enhancements in dichroism suggest both vicinal effects of DNA on the d-d transitions of the Pt(II) ions and conformational changes in the DNA caused by the coordination of the platinum complexes. nih.gov